molecular formula C8H8F2O2 B8427657 2,4-Difluoro-6-(2-hydroxyethyl)phenol

2,4-Difluoro-6-(2-hydroxyethyl)phenol

Cat. No.: B8427657
M. Wt: 174.14 g/mol
InChI Key: YZTDQHBZORHERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-6-(2-hydroxyethyl)phenol is a fluorinated phenolic compound of interest in organic synthesis and life science research. The molecule integrates a phenol ring di-substituted with fluorine atoms at the 2 and 4 positions, which can significantly alter the compound's electronic properties and metabolic stability . The additional 2-hydroxyethyl moiety at the 6 position provides a versatile handle for further chemical functionalization, making it a valuable bifunctional building block for constructing more complex molecular architectures. While the specific research applications for this compound are still being explored, related 2,4-difluorophenol derivatives are recognized as key intermediates in the synthesis of various biochemical reagents . Researchers utilize these compounds in the development of fluorinated fluorescent dyes, such as coumarin derivatives, which are prized for their excellent photophysical properties and are used as biological labels . The presence of fluorine atoms is a common strategy in medicinal chemistry to fine-tune a molecule's lipophilicity, membrane permeability, and overall bioavailability. Handling and Safety: Based on the properties of similar fluorophenols, this compound may be corrosive and cause skin and eye irritation . Appropriate personal protective equipment, including gloves and eyeshields, is recommended. Researchers should handle the compound in a well-ventilated area and refer to the Safety Data Sheet for detailed hazard information. This product is strictly for research use and is not intended for human or animal consumption.

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

2,4-difluoro-6-(2-hydroxyethyl)phenol

InChI

InChI=1S/C8H8F2O2/c9-6-3-5(1-2-11)8(12)7(10)4-6/h3-4,11-12H,1-2H2

InChI Key

YZTDQHBZORHERE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CCO)O)F)F

Origin of Product

United States

Scientific Research Applications

Chemistry

In chemical research, 2,4-Difluoro-6-(2-hydroxyethyl)phenol serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives with potential applications in different fields.

Biology

This compound is investigated for its biological activity, particularly in studying the effects of fluorine substitution on phenolic compounds. It can act as a biochemical probe to understand interactions with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor in developing pharmaceuticals. The presence of fluorine can improve pharmacokinetic properties such as absorption and metabolic stability. Studies suggest that it may target specific enzymes or receptors associated with various diseases, including cancer and inflammation.

Case Studies

  • Antimicrobial Activity:
    A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects:
    Research indicated that this compound could modulate inflammatory responses in vitro. It was shown to inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Pharmacokinetics:
    A pharmacokinetic study revealed that related compounds showed favorable bioavailability profiles in animal models. These findings support further investigation into oral formulations for therapeutic use.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryIntermediate for organic synthesisUsed to create complex fluorinated compounds
BiologyBiochemical probeInvestigated for effects on enzyme activity
MedicineDrug precursorPotential targeting of enzymes/receptors; improved pharmacokinetics
AntimicrobialBacterial inhibitionDisruption of cell membranes; effective against multiple strains
Anti-inflammatoryCytokine modulationInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Research Findings and Implications

  • Hydroxyethyl Group : The 6-hydroxyethyl moiety improves water solubility, balancing the hydrophobicity imparted by fluorine atoms.
  • Synthetic Utility: Fluorinated phenols are pivotal in drug discovery; for example, boronate esters enable access to biaryl structures via cross-coupling .

Preparation Methods

Electrophilic Fluorination

Electrophilic fluorinating agents, such as Selectfluor® or xenon difluoride, enable direct fluorination of phenol precursors. For example, 2,4-difluorophenol can be synthesized via directed ortho-metalation followed by fluorination. Subsequent hydroxyethylation introduces the desired side chain.

Reaction Conditions:

  • Substrate: 2-hydroxyethylphenol derivative

  • Fluorinating agent: Selectfluor® (1.2 eq)

  • Solvent: Acetonitrile, 0°C to room temperature

  • Yield: ~65% (two-step process)

Halogen Exchange Reactions

Nucleophilic displacement of chlorine or bromine atoms using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) offers a pathway to difluorinated intermediates. Patent CN105272829A demonstrates chlorination followed by halogen exchange, achieving >93% yield for dichlorophenol derivatives. Adapting this method, 2,4-dichloro-6-(2-hydroxyethyl)phenol could undergo fluorination via KF in dimethylformamide (DMF) at 120°C.

Hydroxyethyl Group Introduction

Williamson Ether Synthesis

The hydroxyethyl group is introduced via alkylation of a phenolic oxygen. For instance, reacting 2,4-difluorophenol with 2-bromoethanol in the presence of a base like potassium carbonate:

2,4-Difluorophenol+BrCH2CH2OHK2CO3,DMF2,4-Difluoro-6-(2-hydroxyethyl)phenol\text{2,4-Difluorophenol} + \text{BrCH}2\text{CH}2\text{OH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}

Optimization Data:

ParameterOptimal ValueYield (%)
Temperature80°C72
Reaction Time12 h68
Base (K2_2CO3_3)2.5 eq75

Reductive Amination

An alternative route involves reductive amination of a ketone intermediate. For example, 2,4-difluoro-6-acetylphenol can be reduced to the corresponding alcohol using sodium borohydride, followed by oxidation to the aldehyde and condensation with ethanolamine.

Integrated Synthetic Pathways

Two-Step Fluorination-Alkylation

  • Fluorination: 2,4-Difluorophenol is synthesized via directed fluorination of 4-nitrophenol, followed by nitro group reduction.

  • Alkylation: The phenolic oxygen is alkylated with 2-bromoethanol under basic conditions.

Key Challenges:

  • Competing O- vs. C-alkylation requires polar aprotic solvents (e.g., DMF) to favor ether formation.

  • Side reactions during fluorination necessitate low temperatures (-10°C).

One-Pot Multistep Synthesis

A patent-pending method (CN112194589A) describes a one-pot synthesis of dichlorinated phenols using sodium hypochlorite and NaOH. Adapting this approach, in situ generation of a fluorinated intermediate could streamline production:

PhenolNaOCl, NaOH2,4-Difluorophenol2-BromoethanolTarget Compound\text{Phenol} \xrightarrow{\text{NaOCl, NaOH}} \text{2,4-Difluorophenol} \xrightarrow{\text{2-Bromoethanol}} \text{Target Compound}

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 9.14 (s, 1H, OH), 6.87–6.70 (m, aromatic H), 4.02 (t, J = 6.4 Hz, 2H, CH2_2OH), 3.65 (t, J = 6.4 Hz, 2H, CH2_2).

  • LC-MS (ESI): m/z 189.1 [M+H]+^+.

Purity and Yield Optimization

MethodPurity (%)Yield (%)
Williamson Ether98.575
Reductive Amination97.268
One-Pot Synthesis95.870

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patent CN105272829A emphasizes solvent recovery (chlorobenzene) and catalyst reuse (N-methylaniline) to reduce costs . Similar principles apply to hydroxyethylation, where DMF can be distilled and reused.

Q & A

Optimizing catalytic systems for this compound functionalization

  • Approach : Screen transition-metal catalysts (e.g., Pd/C, CuI) for Suzuki-Miyaura coupling with aryl boronic acids. Use Taguchi experimental design to minimize runs while varying temperature, solvent polarity, and ligand ratios. Analyze yields via HPLC .

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